Lithium;dimethylcarbamodithioic acid
Description
Lithium dimethylcarbamodithioic acid (Li[CS₂N(CH₃)₂], molecular formula: C₃H₆LiNS₂) is the lithium salt of dimethylcarbamodithioic acid, a member of the dithiocarbamate family. Dithiocarbamates are characterized by the general formula [R₂NCS₂⁻], where R represents organic substituents. These compounds exhibit diverse coordination chemistry due to their ability to act as bidentate ligands, forming stable complexes with transition and main-group metals .
Properties
CAS No. |
6332-55-4 |
|---|---|
Molecular Formula |
C3H7LiNS2+ |
Molecular Weight |
128.2 g/mol |
IUPAC Name |
lithium;dimethylcarbamodithioic acid |
InChI |
InChI=1S/C3H7NS2.Li/c1-4(2)3(5)6;/h1-2H3,(H,5,6);/q;+1 |
InChI Key |
MJRXXQVZOMOCLX-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CN(C)C(=S)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;dimethylcarbamodithioic acid typically involves the reaction of dimethylcarbamodithioic acid with a lithium-containing reagent. One common method is to react dimethylcarbamodithioic acid with lithium hydroxide in an aqueous solution. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium;dimethylcarbamodithioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in an aqueous or organic solvent.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions are often performed in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product. The reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
Lithium;dimethylcarbamodithioic acid has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It is used in the production of specialty chemicals and materials, including lubricants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of lithium;dimethylcarbamodithioic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to changes in cellular processes. For example, it may interact with metal ions or thiol groups in proteins, affecting their function and activity.
Comparison with Similar Compounds
Sodium and Potassium Dimethyldithiocarbamates
Sodium (Na[CS₂N(CH₃)₂]) and potassium (K[CS₂N(CH₃)₂]) dimethyldithiocarbamates are water-soluble salts widely used as analytical reagents and pesticides . Key differences from the lithium analog include:
Zinc Bis(dimethyldithiocarbamate)
Zinc bis(dimethyldithiocarbamate) (Zn[CS₂N(CH₃)₂]₂, molecular weight: 305.83 g/mol) is a crystalline white solid with a melting point of 250°C and low water solubility (65 mg/L) . Its stability and insolubility make it suitable for agricultural and industrial applications, such as fungicides and UV stabilizers. In contrast, lithium’s smaller cation may reduce thermal stability but enhance solubility in polar solvents.
Iron(III) Dimethylcarbamodithioate
The iron complex (Fe[CS₂N(CH₃)₂]₃, molecular formula: C₉H₂₁FeN₃S₆) has a molecular weight of 419.52 g/mol and is nearly insoluble in water . Transition metal dithiocarbamates like this exhibit redox activity, but lithium’s lack of d-orbital electrons limits such behavior, favoring ionic conduction instead.
Structural and Coordination Comparisons
highlights structural differences between dithiocarbamates and related ligands. Lithium’s high charge density promotes ionic bonding, leading to simpler coordination geometries (e.g., tetrahedral or octahedral) compared to transition metals, which often form distorted polyhedra due to covalent interactions .
Key Data Table: Comparative Properties
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